

Technical Guide: GW837016X (CAS Number: 833473-68-0)

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Compound of Interest

Compound Name: GW837016X

Cat. No.: B15604751

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

GW837016X, also known as NEU-391, is a potent, orally active, covalent inhibitor of ErbB-2 kinase.[1] With the CAS number 833473-68-0, this thienopyrimidine derivative has demonstrated significant activity as an antitrypanosomal agent, showing promise in the treatment of Human African Trypanosomiasis (HAT).[1] This technical guide provides a comprehensive overview of the available data on **GW837016X**, including its mechanism of action, quantitative biological data, and detailed experimental protocols. The information is presented to support further research and development of this compound for its potential therapeutic applications.

Core Compound Data

A summary of the key quantitative data for **GW837016X** is presented in Table 1. This data highlights its potency against *Trypanosoma brucei* and its efficacy in a preclinical model of HAT.

Parameter	Value	Species/Cell Line	Assay Type	Reference
IC50	0.4 μ M	Trypanosoma brucei (bloodstream form)	Cell Proliferation Assay	[1]
In Vivo Efficacy	130 mg/kg/day (p.o.)	Female Swiss Webster mice infected with T. brucei (Lister427)	Murine Model of Acute HAT	[1]

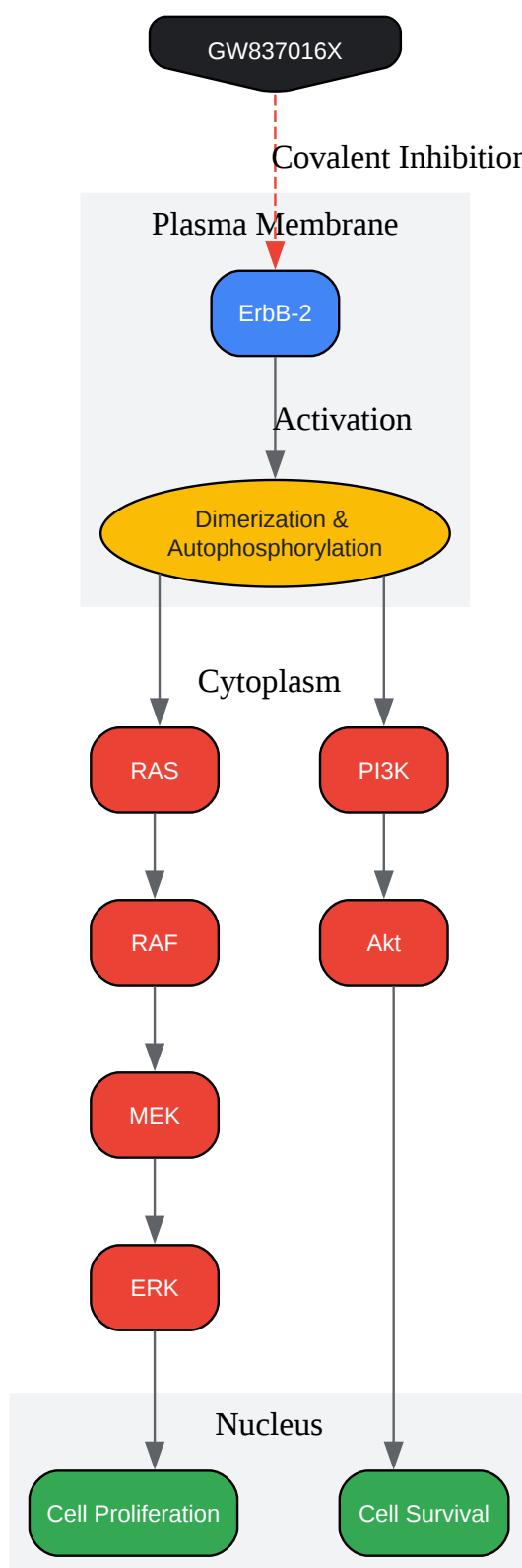
Mechanism of Action

GW837016X is characterized as a covalent inhibitor of ErbB-2 (also known as HER2), a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. As a covalent inhibitor, **GW837016X** is designed to form a permanent bond with its target enzyme, leading to irreversible inhibition.

In addition to its activity as an ErbB-2 inhibitor, **GW837016X** has been shown to be a potent antitrypanosomal agent.[1] Studies have indicated that it inhibits mitosis and cytokinesis in *Trypanosoma brucei*, the parasite responsible for HAT.[1] This dual mechanism of action suggests a complex pharmacological profile that warrants further investigation.

ErbB-2 Signaling Pathway

The ErbB-2 signaling pathway is a key regulator of cellular processes. Upon activation, ErbB-2 dimerizes with other ErbB family members, leading to the autophosphorylation of tyrosine residues in its intracellular domain. This initiates downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which promote cell proliferation and survival. While **GW837016X** is known to target ErbB-2, the specific downstream consequences of this inhibition have not been detailed in the available literature.

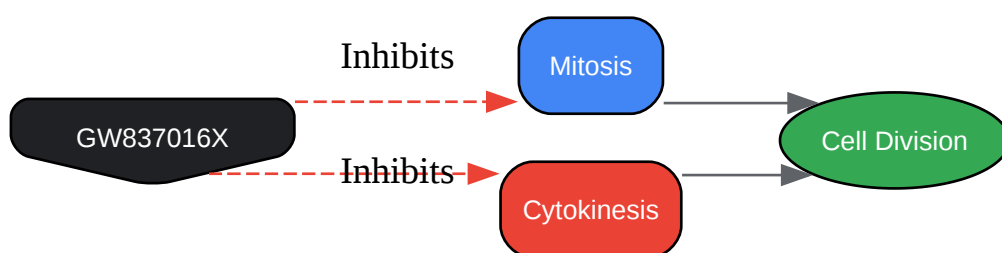


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Figure 1: Proposed ErbB-2 Signaling Pathway Inhibition by **GW837016X**.

Inhibition of Trypanosomal Mitosis and Cytokinesis

The observation that **GW837016X** inhibits mitosis and cytokinesis in *T. brucei* suggests that it may target key regulatory proteins involved in cell division in the parasite. The precise molecular targets within the trypanosomal cell cycle machinery remain to be elucidated.



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Figure 2: Logical relationship of **GW837016X**'s effect on the trypanosome cell cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **GW837016X**.

In Vitro *Trypanosoma brucei* Proliferation Assay (IC50 Determination)

This protocol describes a typical Alamar Blue-based assay to determine the half-maximal inhibitory concentration (IC50) of **GW837016X** against bloodstream forms of *T. brucei*.

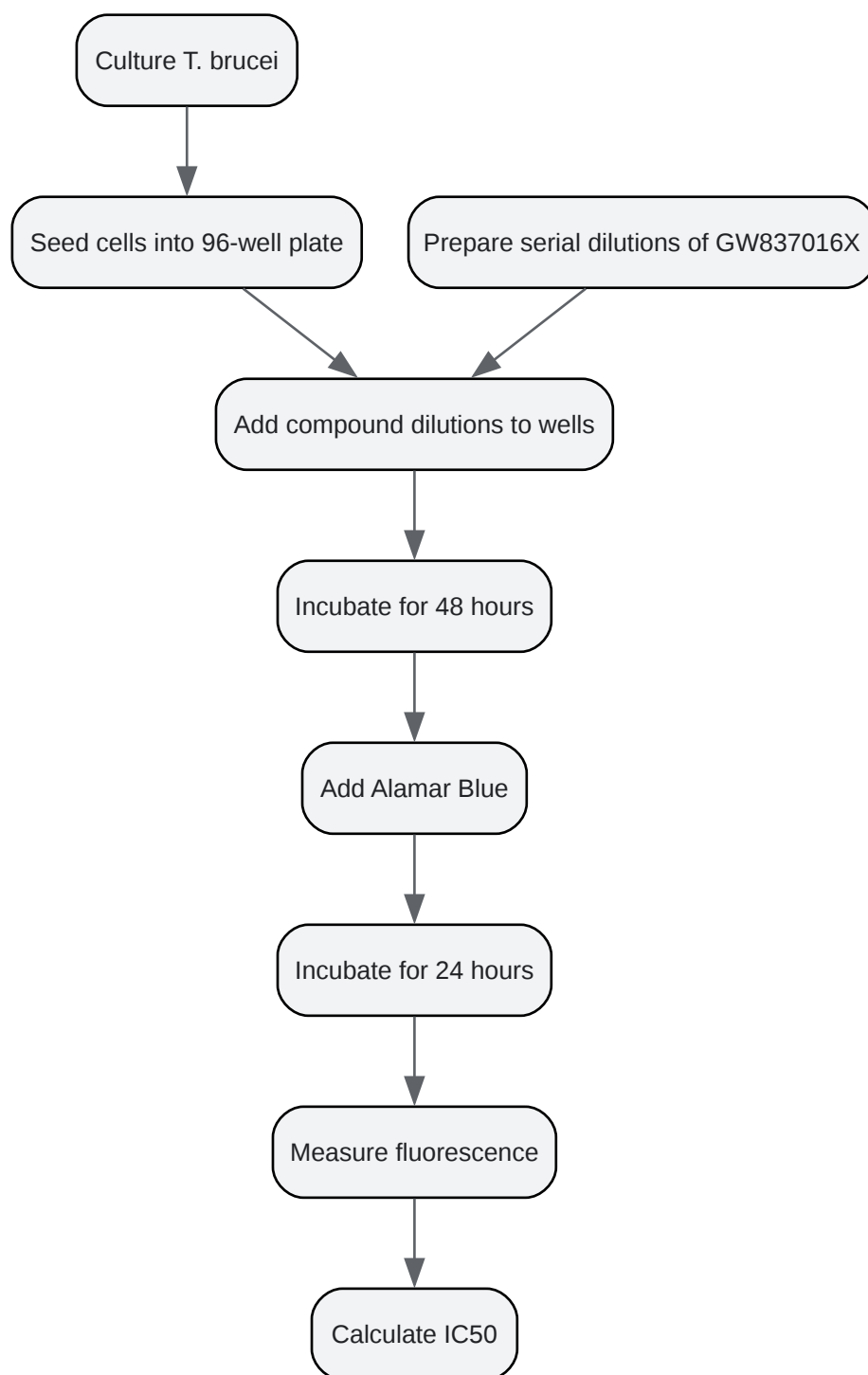
Materials:

- *Trypanosoma brucei* (e.g., Lister 427 strain) bloodstream forms
- HMI-9 medium supplemented with 10% fetal bovine serum (FBS)
- **GW837016X** stock solution (in DMSO)
- Alamar Blue (Resazurin) solution
- 96-well microtiter plates

- Humidified incubator (37°C, 5% CO₂)
- Fluorescence plate reader

Procedure:

- Cell Culture: Maintain *T. brucei* bloodstream forms in HMI-9 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
- Compound Dilution: Prepare a serial dilution of **GW837016X** in HMI-9 medium. The final concentration range should typically span several orders of magnitude around the expected IC₅₀ (e.g., 0.01 μM to 10 μM). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
- Cell Seeding: Dilute the parasite culture to a density of 2 x 10⁴ cells/mL. Add 100 μL of the cell suspension to each well of a 96-well plate.
- Compound Addition: Add 100 μL of the diluted **GW837016X** or vehicle control to the appropriate wells.
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
- Alamar Blue Addition: Add 20 μL of Alamar Blue solution to each well.
- Final Incubation: Incubate the plates for an additional 24 hours.
- Fluorescence Measurement: Measure the fluorescence of each well using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
- Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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Figure 3: Experimental workflow for the *in vitro* proliferation assay.

In Vivo Efficacy in a Murine Model of Human African Trypanosomiasis

This protocol is based on the study by Woodring et al. (2018) and describes an in vivo efficacy study of **GW837016X** in a mouse model of acute HAT.[1]

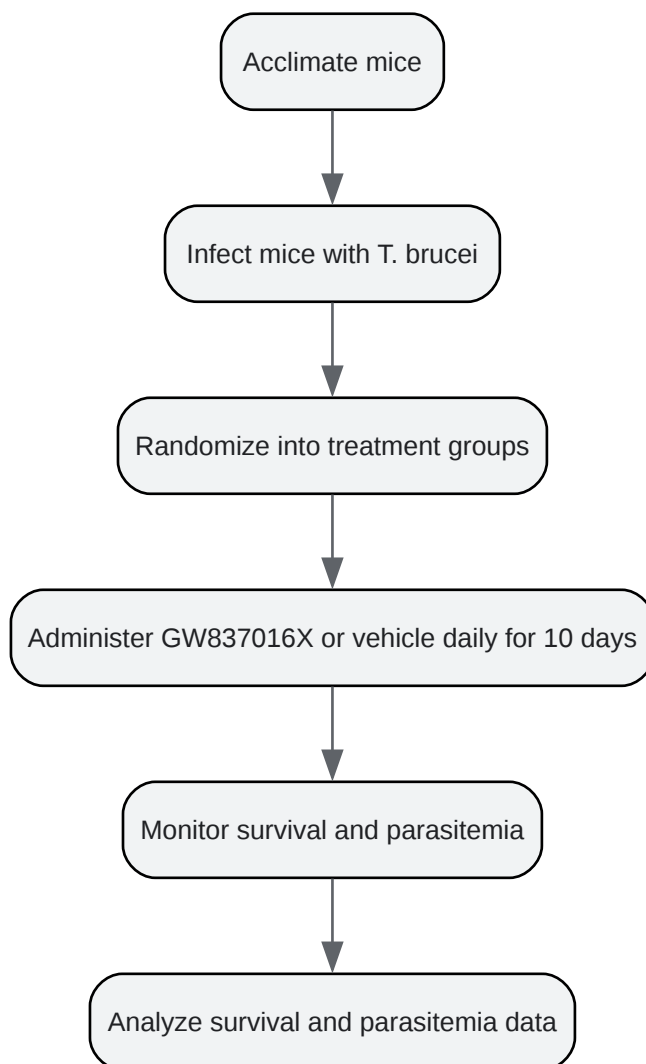
Materials:

- Female Swiss Webster mice
- Trypanosoma brucei (e.g., Lister 427 strain)
- **GW837016X**
- Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water)
- Sterile saline
- Syringes and gavage needles

Procedure:

- Animal Acclimation: Acclimate female Swiss Webster mice for at least one week before the start of the experiment.
- Infection: Infect mice intraperitoneally with 1×10^4 T. brucei bloodstream forms suspended in sterile saline.
- Treatment Groups: Randomly assign mice to a treatment group (**GW837016X**) and a vehicle control group.
- Drug Administration: On the day of infection (Day 0), begin oral administration of **GW837016X** (130 mg/kg) or vehicle once daily for 10 consecutive days.
- Monitoring: Monitor the mice daily for clinical signs of disease and mortality.
- Parasitemia Determination: At regular intervals (e.g., every other day), collect a small blood sample from the tail vein to determine the level of parasitemia by microscopy using a hemocytometer.

- Data Analysis: Plot survival curves for each group and analyze for statistical significance (e.g., using a log-rank test). Compare the parasitemia levels between the treated and control groups over time.



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Figure 4: Experimental workflow for the in vivo efficacy study.

Summary and Future Directions

GW837016X is a promising molecule with a dual mechanism of action, targeting both a key human kinase involved in cancer and a critical process in the life cycle of the parasite responsible for Human African Trypanosomiasis. The available data demonstrates its potent in vitro activity against *T. brucei* and in vivo efficacy in a preclinical model.

Further research is warranted to fully elucidate the molecular targets and mechanisms of action of **GW837016X** in both mammalian cells and trypanosomes. Specifically, studies investigating the downstream effects of ErbB-2 inhibition by **GW837016X** on the MAPK and PI3K/Akt signaling pathways would provide valuable insights. Additionally, identifying the specific components of the mitotic and cytokinetic machinery in *T. brucei* that are inhibited by this compound could lead to the development of more selective and potent antitrypanosomal drugs. The detailed experimental protocols provided in this guide should facilitate these future investigations and contribute to the advancement of **GW837016X** as a potential therapeutic agent.

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References

- [1. researchgate.net \[researchgate.net\]](#)
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